

# Application Notes and Protocols: TRV-120027

## TFA in vitro Assays in HEK293 Cells

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### Compound of Interest

Compound Name: TRV-120027 TFA

Cat. No.: B10825007

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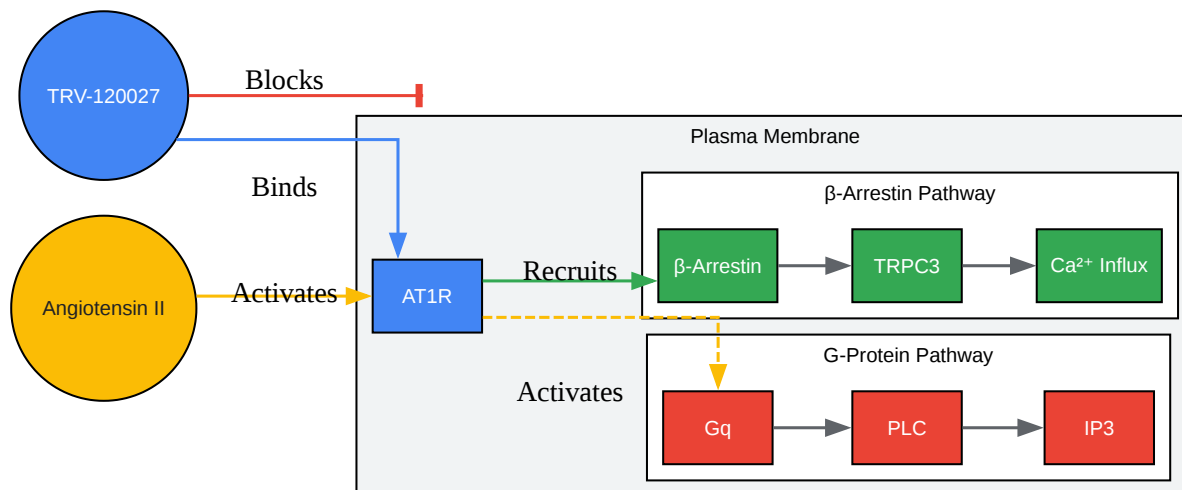
## Introduction

TRV-120027, also known as TRV027, is a potent and selective  $\beta$ -arrestin-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).<sup>[1][2][3][4]</sup> As a biased agonist, TRV-120027 uniquely separates the signaling pathways downstream of AT1R activation. It competitively antagonizes the G-protein-mediated signaling cascade, traditionally associated with vasoconstriction, while simultaneously engaging  $\beta$ -arrestin-mediated pathways, which can lead to cardioprotective effects.<sup>[1]</sup> Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective platform for the in vitro characterization of TRV-120027's effects on AT1R signaling, owing to their robust growth and high transfection efficiency.

These application notes provide detailed protocols for key in vitro assays in HEK293 cells to characterize the activity of TRV-120027, focusing on  $\beta$ -arrestin recruitment and the inhibition of G-protein signaling.

## Signaling Pathway of TRV-120027 at the AT1R

TRV-120027 binding to the AT1R promotes the recruitment of  $\beta$ -arrestin. This interaction can initiate a signaling cascade that involves the formation of a macromolecular complex with TRPC3 and PLC $\gamma$ , leading to an increase in intracellular calcium. In contrast, TRV-120027 blocks the canonical Gq-protein pathway activated by the endogenous ligand, Angiotensin II.



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TRV-120027 biased agonism at the AT1R.

## Quantitative Data Summary

The following table summarizes the in vitro potency of a closely related  $\beta$ -arrestin-biased AT1R agonist, TRV-120023, in HEK293 cells stably overexpressing the AT1R. The functional characteristics of TRV-120023 are highly similar to TRV-120027.

Ligand	Assay	Readout	EC <sub>50</sub> (nM)	E <sub>max</sub> (% of Ang II)
TRV-120023	β-Arrestin Recruitment	β-Arrestin-2 Translocation	44	Not Reported
TRV-120023	G-Protein Activation	Inositol Monophosphate (IP <sub>1</sub> ) Accumulation	No activity detected	No activity detected
Angiotensin II	β-Arrestin Recruitment	β-Arrestin-2 Translocation	Not Reported	100
Angiotensin II	G-Protein Activation	Inositol Monophosphate (IP <sub>1</sub> ) Accumulation	Not Reported	100

Data is for the related compound TRV-120023 as a proxy for TRV-120027's activity profile.

## Experimental Protocols

### HEK293 Cell Culture and Transfection

A foundational requirement for the subsequent assays is the proper maintenance and transfection of HEK293 cells.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA

- Phosphate-Buffered Saline (PBS)
- Plasmid DNA for human AT1R (and  $\beta$ -arrestin-GFP for translocation assays)
- Transfection reagent (e.g., Lipofectamine® or similar)
- Culture plates/flasks

#### Protocol:

- Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.
- Transfection:
  - One day prior to transfection, seed cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.
  - Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
  - Add the transfection complexes to the cells and incubate for 24-48 hours before proceeding with the assays.

## $\beta$ -Arrestin Recruitment Assay (Confocal Microscopy)

This assay visualizes the translocation of  $\beta$ -arrestin from the cytoplasm to the AT1R at the plasma membrane upon ligand stimulation.

#### Materials:

- HEK293 cells co-transfected with AT1R and a fluorescently tagged  $\beta$ -arrestin (e.g.,  $\beta$ -arrestin-GFP)
- Confocal microscope

- Glass-bottom imaging dishes
- **TRV-120027 TFA**
- Angiotensin II (as a positive control)
- Serum-free medium
- Formaldehyde solution (for fixation)
- PBS

Protocol:

- **Cell Plating:** 24 hours post-transfection, seed the cells onto glass-bottom imaging dishes.
- **Serum Starvation:** Prior to the assay, starve the cells in serum-free medium for at least 4 hours.
- **Ligand Stimulation:** Treat the cells with varying concentrations of TRV-120027 or a saturating concentration of Angiotensin II. Include a vehicle-only control. Incubate for 15-30 minutes at 37°C.
- **Fixation:** Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
- **Imaging:** Wash the cells again with PBS and acquire images using a confocal microscope.
- **Analysis:** Quantify the translocation of  $\beta$ -arrestin by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.

## G-Protein Signaling Inhibition Assay (IP<sub>1</sub> Accumulation)

This assay measures the accumulation of inositol monophosphate (IP<sub>1</sub>), a downstream product of Gq activation. As TRV-120027 blocks Gq signaling, it is expected to inhibit Angiotensin II-induced IP<sub>1</sub> accumulation.

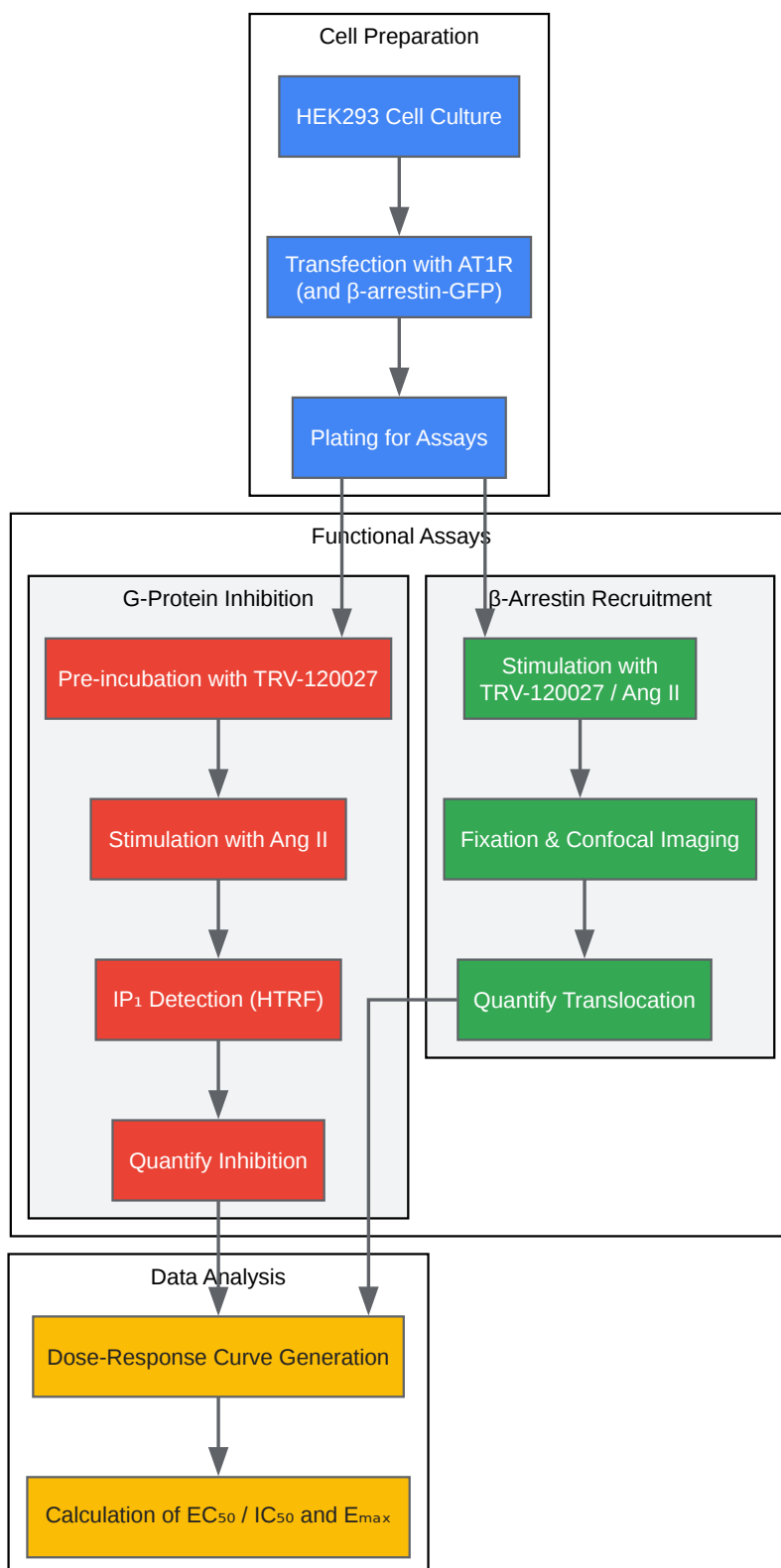
Materials:

- HEK293 cells transfected with AT1R
- IP-One HTRF® assay kit or similar
- **TRV-120027 TFA**
- Angiotensin II
- Cell culture medium
- 96-well white plates
- Plate reader capable of HTRF® detection

Protocol:

- **Cell Plating:** Seed AT1R-transfected HEK293 cells in a 96-well white plate and culture for 24-48 hours.
- **Pre-incubation with TRV-120027:** Pre-incubate the cells with increasing concentrations of TRV-120027 for 15-30 minutes.
- **Stimulation with Angiotensin II:** Add a concentration of Angiotensin II that elicits a sub-maximal response (e.g., EC<sub>80</sub>) to all wells except the negative control.
- **IP<sub>1</sub> Measurement:** Follow the manufacturer's protocol for the IP-One HTRF® assay kit to lyse the cells and detect IP<sub>1</sub> accumulation.
- **Data Analysis:** Read the plate on an HTRF®-compatible plate reader and calculate the inhibition of Angiotensin II-induced IP<sub>1</sub> accumulation by TRV-120027.

## Experimental Workflow



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Workflow for in vitro characterization of TRV-120027.

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